3-Phenyl-2-benzofuranone
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Overview
Description
3-Phenyl-2-benzofuranone is an organic compound with the molecular formula C₁₄H₁₀O₂. It is a member of the benzofuran family, which is characterized by a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-2-benzofuranone can be synthesized through several methods. One common approach involves the reaction of benzene diols and triols with bromo phenyl acetonitrile to yield an imine derivative, which is then converted to a ketone with hydrochloric acid and cyclized with sodium acetate . Another method involves the gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols or acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2-benzofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-Phenyl-2-benzofuranone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-viral treatments.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-benzofuranone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Phenylbenzofuran: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.
Benzofuran-3-carbohydrazide: Known for its antimicrobial properties.
Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: 3-Phenyl-2-benzofuranone stands out due to its unique combination of a benzene ring and a furan ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
3117-37-1 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H |
InChI Key |
NANGQJICIOUURV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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